3,5-Dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
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Overview
Description
3,5-Dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde is an organic compound with a complex structure that includes dichlorobenzene and benzaldehyde moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzaldehyde, which is then subjected to etherification reactions to introduce the 2-(2-prop-2-enylphenoxy)ethoxy group. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial in scaling up the production process to ensure cost-effectiveness and environmental safety .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: 3,5-Dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzoic acid.
Reduction: 3,5-Dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorosalicylaldehyde: Similar structure but lacks the 2-(2-prop-2-enylphenoxy)ethoxy group.
3,5-Dichlorocatechol: Contains dichloro groups but has a catechol moiety instead of a benzaldehyde group.
Uniqueness
3,5-Dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both dichloro and benzaldehyde moieties allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
3,5-dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O3/c1-2-5-13-6-3-4-7-17(13)22-8-9-23-18-14(12-21)10-15(19)11-16(18)20/h2-4,6-7,10-12H,1,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSBMEQGTLWICZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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